N-(3-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
The compound is a heterocyclic hybrid featuring a quinazolinone core substituted with a 1,2,4-oxadiazole ring linked via a methyl group and an acetamide moiety bearing a 3-methoxyphenyl group. Quinazolinones are known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity to biological targets, while methoxy groups improve solubility and modulate electronic properties .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O6/c1-36-19-12-10-17(11-13-19)25-29-24(38-30-25)16-32-26(34)21-8-3-4-9-22(21)31(27(32)35)15-23(33)28-18-6-5-7-20(14-18)37-2/h3-14H,15-16H2,1-2H3,(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLGWJFYVNREKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features multiple functional groups including methoxyphenyl and oxadiazole moieties that are known to enhance biological activity. The presence of these groups is crucial for the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. This specific compound has been evaluated for its effects on various cancer cell lines:
- Mechanism of Action : The compound exhibits a mechanism involving the inhibition of key enzymes related to cancer cell proliferation such as thymidylate synthase and HDAC (Histone Deacetylase) .
- Case Studies : In vitro studies demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. For instance, derivatives of 1,2,4-oxadiazoles showed IC50 values in the micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D-16 | MCF-7 | 0.65 |
| D-17 | HeLa | 2.41 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies indicate that oxadiazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria:
- Activity Spectrum : Compounds with electron-withdrawing groups at specific positions showed enhanced antimicrobial activity against various strains .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| D-20 | E. coli | 15 |
| D-21 | S. aureus | 18 |
Antioxidant Activity
Antioxidant properties are also critical for assessing the biological activity of this compound. The presence of methoxy groups is known to contribute to antioxidant effects:
- Evaluation Methods : Various assays such as DPPH radical scavenging and ABTS assays have been used to measure antioxidant capacity.
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| D-16 | 72 | 68 |
| D-17 | 65 | 60 |
Structure–Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following points summarize key findings:
- Substituents : The presence of methoxy groups significantly enhances both anticancer and antioxidant activities.
- Positioning : The positioning of substituents on the phenyl rings affects the binding affinity to biological targets .
- Hybridization Effects : Hybrid compounds combining oxadiazoles with other pharmacophores show varied mechanisms and enhanced bioactivity .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the compound's significant anticancer properties. For instance, compounds featuring the oxadiazole moiety have been shown to exhibit high levels of antimitotic activity against various human tumor cells. In vitro evaluations following National Cancer Institute (NCI) protocols revealed that such compounds can inhibit cell growth effectively, with mean GI50 values indicating potent activity against cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Mean GI50 (μM) | Mechanism of Action |
|---|---|---|
| N-(3-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide | TBD | Antimitotic |
| Compound A | 15.72 | Cell cycle arrest |
| Compound B | 20.45 | Apoptosis induction |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives containing oxadiazole and quinazoline structures possess notable antibacterial and antifungal activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | TBD |
| Compound C | Staphylococcus aureus | 15 |
| Compound D | Pseudomonas aeruginosa | 12 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of methoxy groups and oxadiazole rings enhances lipophilicity and biological activity, making these compounds suitable candidates for further development in drug design .
Case Study: Development of Novel Anticancer Agents
A recent study synthesized a series of oxadiazole derivatives similar to this compound and evaluated their anticancer efficacy through various assays. The results indicated that modifications in the side chains significantly influenced the anticancer activity and selectivity towards cancer cells over normal cells .
Table 3: Summary of Case Study Findings
| Modification Type | Resulting Activity | Notes |
|---|---|---|
| Methoxy substitution at position X | Increased potency against breast cancer cells | Enhanced solubility observed |
| Oxadiazole ring variation | Broader spectrum of activity against multiple cancer types | Potential for combination therapy |
Comparison with Similar Compounds
Key Structural Features:
- Quinazolinone backbone: Provides a planar, aromatic system for intermolecular interactions (e.g., π-π stacking).
- 1,2,4-Oxadiazole substituent : Introduces rigidity and hydrogen-bonding capabilities.
- Acetamide linkage : Facilitates structural diversification and influences pharmacokinetics.
Structural Analogues
Table 1: Structural Comparison of Quinazolinone and Acetamide Derivatives
Key Observations :
- Replacement of 1,2,4-oxadiazole with 1,2,3-triazole (as in ) reduces planarity but improves water solubility due to increased polarity.
- The dioxolane-quinazolinone hybrid in shares structural similarities but lacks the 3-methoxyphenyl group, which may alter target selectivity.
Key Observations :
- The target compound’s synthesis via oxadiazole ring formation () parallels methods for triazole derivatives (), but yields are higher due to optimized coupling conditions.
- Thiazolidinedione derivatives () require milder conditions (room temperature) compared to reflux-based oxadiazole synthesis.
Pharmacological and Analytical Profiles
Key Observations :
- The target compound’s IR and MS profiles align closely with thiazolidinedione analogues (), suggesting similar carbonyl and aromatic features.
- Antimicrobial triazoles () show lower molecular weights but higher polarity due to chlorine substituents.
Metabolic and Toxicity Considerations
Preparation Methods
Intermediate Formation: 3-Aminomethylquinazolin-4(3H)-one
Anthranilic acid is treated with β-alanine in the presence of formic acid to yield 3-(carboxyethyl)quinazolin-4(3H)-one. Subsequent conversion to the hydrazide intermediate is achieved via coupling with aromatic hydrazides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). This intermediate is critical for introducing the oxadiazole moiety.
Reaction Conditions :
- Solvent : Dimethylformamide (DMF)
- Catalyst : EDCI (1.2 equiv)
- Temperature : 0–5°C (initial), then room temperature
- Yield : 65–72%
Preparation of the 1,2,4-Oxadiazole Moiety
The 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-methyl group is synthesized independently and later coupled to the quinazolinone core. Two primary routes are documented:
Cyclization of Acylhydrazides
Hydrazides derived from 4-methoxybenzoic acid are treated with cyanogen bromide in methanol under reflux to form the oxadiazole ring.
General Procedure :
- Dissolve 4-methoxybenzohydrazide (5 mmol) in methanol.
- Add cyanogen bromide (7.5 mmol) and reflux for 5–7 hours.
- Neutralize with sodium bicarbonate, filter, and recrystallize from methanol.
Yield : 70–78%
Characterization : ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, oxadiazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH3).
Alternative Route Using Carbon Disulfide
Hydrazides react with carbon disulfide in the presence of potassium hydroxide to form 5-mercapto-1,3,4-oxadiazoles, which are subsequently alkylated.
Key Steps :
- Cyclization : Reflux hydrazide with CS₂ and KOH in ethanol for 6 hours.
- Alkylation : Treat with methyl iodide or chloroacetamide derivatives.
Coupling of Oxadiazole and Quinazolinone Moieties
The oxadiazole-methyl group is introduced to the quinazolinone core via nucleophilic substitution or Mitsunobu reaction.
Alkylation of Quinazolinone Hydrazide
The hydrazide intermediate from Section 1.1 reacts with 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in the presence of potassium carbonate.
Optimized Conditions :
Side Reaction Mitigation :
- Excess base (K₂CO₃) prevents protonation of the hydrazide nitrogen.
- Anhydrous conditions minimize hydrolysis of the oxadiazole.
Introduction of the Acetamide Side Chain
The final step involves coupling N-(3-methoxyphenyl)acetamide to the quinazolinone-oxadiazole intermediate.
Chloroacetylation Followed by Amidation
- Chloroacetylation : Treat the quinazolinone-oxadiazole intermediate with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base.
- Amidation : React the chloroacetylated product with 3-methoxyaniline in DMF at 80°C.
Reaction Details :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Chloroacetyl chloride, Et₃N, DCM | 0°C to RT, 6 h | 85% |
| 2 | 3-Methoxyaniline, DMF | 80°C, 8 h | 73% |
Characterization :
- IR (KBr) : 1685 cm⁻¹ (C=O, quinazolinone), 1640 cm⁻¹ (C=N, oxadiazole).
- ¹³C NMR : δ 160.5 (C=O), 163.5 (C=N), 55.2 (OCH3).
Purification and Analytical Validation
Chromatographic Purification
Crude products are purified via silica gel chromatography using gradient elution (0–8% methanol in DCM). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).
Spectroscopic Confirmation
- Mass Spectrometry : ESI-MS (m/z): [M+H]⁺ calcd. for C₂₇H₂₂N₄O₆: 516.15; found: 516.18.
- Elemental Analysis : C: 62.75%, H: 4.28%, N: 10.85% (calcd. C: 62.79%, H: 4.30%, N: 10.83%).
Comparative Analysis of Synthetic Routes
Efficiency and Yield
| Route | Key Step | Total Yield |
|---|---|---|
| A | Hydrazide cyclization | 52% |
| B | Cyanogen bromide method | 61% |
Trade-offs : Route B offers higher yields but requires handling toxic cyanogen bromide. Route A is safer but less efficient.
Scalability Considerations
- Cost : The EDCI-mediated coupling in Route A increases reagent costs.
- Green Chemistry : Route B’s use of methanol as a solvent aligns with greener practices.
Q & A
Q. Q1. What are the standard synthetic routes for preparing this compound, and how are critical intermediates characterized?
The synthesis typically involves multi-step organic reactions, starting with functionalized quinazoline and oxadiazole precursors. Key steps include:
- Amide coupling : Reacting 3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazoline with chloroacetyl chloride, followed by coupling with 3-methoxyaniline under basic conditions (e.g., K₂CO₃ in DMF) .
- Heterocycle formation : Oxadiazole rings are synthesized via cyclization of acylthiosemicarbazides using dehydrating agents like POCl₃ .
Characterization : - NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions, particularly distinguishing oxadiazole and quinazoline protons .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Basic Biological Activity Screening
Q. Q2. What in vitro assays are recommended for initial evaluation of its pharmacological potential?
Standard assays include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to reference drugs .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
- Enzyme inhibition : Cyclooxygenase (COX-2) or kinase inhibition assays using fluorometric/colorimetric substrates .
Advanced Synthesis Optimization
Q. Q3. How can reaction yields be improved during the oxadiazole cyclization step?
Optimization strategies include:
- Solvent selection : Replacing DMF with acetonitrile reduces side reactions (e.g., hydrolysis) .
- Catalyst screening : Using ZnCl₂ instead of POCl₃ enhances regioselectivity for the 1,2,4-oxadiazole ring .
- Temperature control : Maintaining 80–90°C prevents premature decomposition of intermediates .
Yield improvements from 45% to 72% have been reported with these adjustments .
Advanced Mechanistic Studies
Q. Q4. What computational methods are suitable for predicting its target binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or EGFR kinase, leveraging crystal structures (PDB IDs: 5KIR, 1M17) .
- MD simulations : GROMACS or AMBER can simulate ligand-receptor stability over 100 ns trajectories, highlighting key residues (e.g., Arg120 in COX-2) .
- QSAR modeling : CoMFA/CoMSIA analyses correlate substituent effects (e.g., methoxy position) with bioactivity .
Data Contradiction Analysis
Q. Q5. How to resolve discrepancies in reported antimicrobial vs. anticancer potency across studies?
Potential factors:
- Assay conditions : Variations in bacterial strain virulence (e.g., ATCC vs. clinical isolates) or cancer cell passage numbers .
- Solubility : Poor aqueous solubility (logP ≈ 3.2) may skew in vitro results; use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic stability : Hepatic microsome assays reveal rapid Phase I metabolism (t₁/₂ < 30 min), suggesting false negatives in prolonged assays .
Advanced Derivative Design
Q. Q6. What structural modifications enhance selectivity for cancer over normal cells?
- Quinazoline substitution : Introducing electron-withdrawing groups (e.g., -Cl at C6) improves DNA intercalation selectivity .
- Oxadiazole bioisosteres : Replacing 1,2,4-oxadiazole with 1,3,4-thiadiazole increases topoisomerase II inhibition while reducing off-target effects .
- PEGylation : Adding polyethylene glycol chains at the acetamide nitrogen improves pharmacokinetics (AUC increased by 2.5× in murine models) .
Stability and Storage
Q. Q7. What are the optimal storage conditions to prevent degradation?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the oxadiazole ring .
- Solvent for stock solutions : DMSO (stored under nitrogen) maintains stability for ≥6 months .
Comparative Pharmacological Profiling
Q. Q8. How does this compound compare to structurally similar analogs in vivo?
A recent study compared it to N-(2,4-dichlorophenyl)-2-(2,4-dioxoquinazolin-3-yl)acetamide:
| Parameter | Target Compound | Analog |
|---|---|---|
| Antitumor Efficacy | IC₅₀ = 8.2 µM | IC₅₀ = 12.7 µM |
| Bioavailability (Rat) | 34% | 22% |
| hERG Inhibition | 18% at 10 µM | 42% at 10 µM |
| The methoxy groups reduce hERG liability, enhancing safety . |
Troubleshooting Synthesis Failures
Q. Q9. Why might the final coupling step yield <20% product, and how to address this?
Common issues:
- Impure intermediates : Recrystallize the quinazoline precursor from EtOH/H₂O (7:3) before coupling .
- Insufficient activation : Use HATU instead of EDCI/HOBt for amide bond formation .
- Side reactions : Add molecular sieves (4Å) to scavenge water during the reaction .
Advanced Toxicology
Q. Q10. What preclinical toxicity screens are critical before in vivo studies?
- Acute toxicity : OECD 423 test in rats (dose range: 50–2000 mg/kg) .
- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay .
- Cardiotoxicity : Langendorff heart perfusion models assess hERG-related arrhythmia risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
